1-(2,6-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

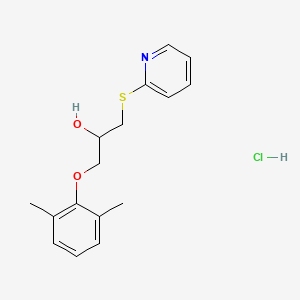

1-(2,6-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C16H20ClNO2S and its molecular weight is 325.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(2,6-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride, with the CAS number 1331266-04-6, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₁₆H₂₀ClNO₂S

- Molecular Weight : 325.9 g/mol

- Structure : The compound features a phenoxy group and a pyridine-thioether moiety, which are crucial for its biological activity.

The compound is primarily recognized for its role as an α₁-adrenoceptor antagonist , which suggests its potential use in managing conditions like hypertension. The structural modifications in the compound enhance its binding affinity to the receptor, potentially leading to improved therapeutic outcomes compared to existing treatments.

Antihypertensive Effects

Research indicates that derivatives of this compound exhibit significant antihypertensive properties. In a study evaluating various analogs, compounds with specific hydroxyl and methoxy substitutions demonstrated enhanced blocking activities at α₁-adrenoceptors, which are critical in regulating vascular tone and blood pressure .

In Vitro Studies

In vitro assays have shown that this compound effectively inhibits norepinephrine-induced contractions in vascular smooth muscle cells. This inhibition is indicative of its potential to lower blood pressure by preventing vasoconstriction.

Toxicity Profile

While the compound shows promise in therapeutic applications, it is essential to consider its toxicity. Preliminary studies suggest that it may pose risks if ingested in significant quantities, as it has been classified as harmful if swallowed and potentially hazardous to aquatic life .

Clinical Trials

Currently, there are ongoing clinical trials assessing the efficacy of related compounds in hypertensive patients. One notable trial focuses on the safety and efficacy of α₁-adrenoceptor antagonists derived from this class of compounds, aiming to establish their role in long-term hypertension management.

Comparative Studies

A comparative analysis of various analogs indicated that compounds with substitutions at specific positions on the aromatic rings exhibited differing levels of activity. For instance, those with a hydroxyl group at the para position on the aromatic ring showed superior activity compared to their counterparts lacking such substitutions .

Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antihypertensive effects in animal models. |

| Study 2 | Showed effective α₁-adrenoceptor blockade with minimal side effects. |

| Study 3 | Investigated metabolic pathways leading to optimized analogs with prolonged action. |

Propiedades

IUPAC Name |

1-(2,6-dimethylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S.ClH/c1-12-6-5-7-13(2)16(12)19-10-14(18)11-20-15-8-3-4-9-17-15;/h3-9,14,18H,10-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZINTCCVULJOAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(CSC2=CC=CC=N2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.